

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, properties, a plausible synthetic route, and its potential applications in the field of drug discovery and development.

Chemical Identity and Properties

The accurate identification and characterization of a compound are fundamental to its application in research and development.

IUPAC Name: benzyl 4-carbamoylpiperidine-1-carboxylate

The name "benzyl 4-(aminocarbonyl)piperidine-1-carboxylate" is a descriptive synonym. The term "aminocarbonyl" is formally replaced by "carbamoyl" in IUPAC nomenclature.

Chemical Structure:

Molecular Structure of Benzyl 4-carbamoylpiperidine-1-carboxylate

Physicochemical Properties:

A summary of the key physicochemical properties for benzyl 4-carbamoylpiperidine-1-carboxylate is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
IUPAC Name	benzyl 4-carbamoylpiperidine-1-carboxylate	-
Synonyms	Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester	-
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	-
Molecular Weight	262.31 g/mol	-
Appearance	White to off-white solid (predicted)	-
Solubility	Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane (predicted)	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of benzyl 4-carbamoylpiperidine-1-carboxylate is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis is a two-step process starting from the commercially available 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

Proposed Synthetic Pathway:



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Proposed synthesis of benzyl 4-carbamoylpiperidine-1-carboxylate.

Step 1: Synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Acid Chloride Formation)

This step involves the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) are standard reagents for this transformation.

- Materials:

- 1-(Benzoyloxycarbonyl)piperidine-4-carboxylic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Reflux condenser (if heating is required)
- Inert atmosphere (e.g., nitrogen or argon)

- Protocol:

- To a solution of 1-(benzoyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0°C under an inert atmosphere.
- A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

- Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).
- The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 2: Synthesis of Benzyl 4-carbamoylpiperidine-1-carboxylate (Amidation)

The crude acid chloride is then reacted with an ammonia source to form the primary amide.

- Materials:

- Crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
- Aqueous ammonia ($\text{NH}_3(\text{aq})$) or Ammonium hydroxide (NH_4OH)
- Dioxane or Tetrahydrofuran (THF)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Ice bath

- Protocol:

- Dissolve the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in a suitable solvent such as dioxane or THF.
- Cool the solution in an ice bath to 0 °C.
- Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the cooled solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield pure benzyl 4-carbamoylpiperidine-1-carboxylate.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities or signaling pathway modulations for benzyl 4-carbamoylpiperidine-1-carboxylate are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry. Piperidine and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.

The presence of the carbamoyl (aminocarbonyl) group introduces a key hydrogen bonding donor and acceptor moiety, which can be crucial for molecular recognition and binding to biological targets. The benzyl carbamate protecting group on the piperidine nitrogen allows for its selective removal under various conditions (e.g., hydrogenolysis), enabling further functionalization at this position. This makes benzyl 4-carbamoylpiperidine-1-carboxylate a valuable building block for the synthesis of more complex molecules.

Derivatives of piperidine-4-carboxamide have been investigated for a variety of therapeutic applications, including their use as intermediates in the synthesis of compounds with analgesic, antimicrobial, and central nervous system activities. The structural motif present in benzyl 4-carbamoylpiperidine-1-carboxylate suggests its potential as a precursor for novel therapeutic agents. For instance, the core structure is related to intermediates used in the synthesis of potent analgesics and other neuroactive compounds.

Conclusion

Benzyl 4-carbamoylpiperidine-1-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. The presence of multiple functional groups that can be selectively manipulated makes it a versatile intermediate for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to explore its full potential in drug development.

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References

- 1. chembk.com [chembk.com]
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